Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate
Description
Properties
Molecular Formula |
C14H20O5 |
|---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
ethyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O5/c1-5-19-14(15)7-6-10-8-12(17-3)13(18-4)9-11(10)16-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
UZPVWMQTSRIPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester typically involves the esterification of 2,4,5-trimethoxybenzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzenepropanoic acid or 2,4,5-trimethoxybenzophenone.
Reduction: Formation of 2,4,5-trimethoxybenzenepropanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Organic Synthesis
Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.
Pharmaceutical Development
Research has indicated that this compound exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. It has been investigated for its potential anti-cancer, anti-fungal, and anti-bacterial properties. The compound's mechanism of action includes:
- Inhibition of Tubulin Polymerization : The trimethoxyphenyl group plays a crucial role in disrupting mitotic spindle formation during cell division, which can lead to anti-cancer effects.
- Enzyme Inhibition : this compound has shown the ability to inhibit key enzymes such as Taq polymerase and telomerase, suggesting potential applications in limiting cancer cell proliferation .
The compound has demonstrated various biological activities:
- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells by influencing cell signaling pathways like the ERK pathway.
- Antifungal and Antibacterial Effects : Its interactions with specific receptors or enzymes may modulate enzyme activity and influence cellular pathways related to disease processes.
Case Studies
Several case studies have highlighted the applications of this compound:
- Cancer Research : A study reported that derivatives of this compound exhibited significant cytotoxicity against HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuroprotection : Research indicates its potential role in neuroprotective strategies due to its ability to modulate oxidative stress pathways.
Mechanism of Action
The mechanism of action of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality play a crucial role in its reactivity and interactions. It can act as a substrate for enzymatic reactions or as a ligand for binding to receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Position Effects: 2,4,5- vs. 3,4,5-Trimethoxy Isomers
The 3,4,5-trimethoxyphenyl isomer (CAS 70311-20-5) shares the same molecular formula but exhibits distinct physicochemical properties due to its symmetrical substitution:
- Boiling Point: 351°C at 760 mmHg (vs.
- Density : 1.085 g/cm³ (lower than the acrylate analog with 2,4,5 substitution) .
- Applications : Used as a pharmaceutical intermediate, particularly in compounds with α-glucosidase inhibitory activity .
For example, (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (isolated from Lycium chinense) demonstrates α-glucosidase inhibition (IC₅₀: 24.25 ± 1.12 μmol/L) , suggesting that substituent position critically influences bioactivity.
Functional Group Variations: Propanoate vs. Acrylate Esters
Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate (CAS 80152-43-8) differs by having a conjugated double bond (acrylate group):
- Boiling Point: 398.5°C (predicted), significantly higher than the saturated propanoate analog due to increased molecular rigidity .
- Density: 1.114 g/cm³ (higher than the 3,4,5-trimethoxy propanoate) .
- Applications: Acrylate esters are often associated with flavor/fragrance profiles. For instance, ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple pulp and core .
Structural Isomers with Different Methoxy Patterns
Ethyl 3-(2,4,6-trimethoxyphenyl)propenoate (Compound 27 in ) highlights the impact of 2,4,6-trimethoxy substitution:
- 1H NMR Data : Distinct shifts at δ 0.66 (t, 3H) and δ 0.90 (t, 3H) for ethoxy groups .
- Synthetic Utility: Used in dienolate reactions for constructing polyunsaturated frameworks .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate is an organic compound known for its diverse biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20O5
- Molecular Weight : 268.31 g/mol
- Functional Groups : The compound features an ethyl ester and a trimethoxyphenyl moiety, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Inhibition of Tubulin : The trimethoxyphenyl (TMP) group plays a crucial role in inhibiting tubulin polymerization, which is vital for cell division. This inhibition can lead to anti-cancer effects by disrupting the mitotic spindle formation during cell division.
- Enzyme Interaction : The compound has been shown to inhibit key enzymes such as Taq polymerase and telomerase. These enzymes are essential for DNA replication and maintenance, suggesting potential applications in cancer therapy by limiting the proliferation of cancer cells.
- Cell Signaling Pathways : this compound influences various signaling pathways, including the ERK pathway, which is involved in cell proliferation and differentiation. Inhibition of ERK phosphorylation can lead to reduced cell growth and increased apoptosis in cancer cells .
Anticancer Activity
Numerous studies have documented the anticancer properties of this compound:
- Cell Lines Tested : It has shown significant cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. For instance, a study indicated that this compound led to G2/M cell cycle arrest and apoptosis in HL-60 leukemia cells .
- Mechanisms Observed : The compound induced DNA damage and altered gene expression related to apoptosis and cell cycle regulation. This suggests that it may serve as a potential chemotherapeutic agent .
Neuroprotective Effects
This compound has also demonstrated neuroprotective properties:
- Oxidative Stress Reduction : In vitro studies using SH-SY5Y neuronal cells exposed to oxidative stress showed that this compound significantly reduced intracellular reactive oxygen species (ROS) levels. This reduction correlates with improved mitochondrial membrane potential, indicating its potential in treating neurodegenerative diseases like Parkinson's disease .
Case Studies
- Study on Melanoma Cells :
- Neuroprotection Against Mitochondrial Dysfunction :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-hydroxy-3-(2,4-dimethoxyphenyl)propanoate | Contains one hydroxyl group | Different bioactivity profiles due to fewer substituents |
| Ethyl 3-(3,4-dimethoxyphenyl)propanoate | Two methoxy groups | Varying biological activity based on substitution pattern |
| Ethyl 3-oxo-3-(2,4-dimethoxyphenyl)propanoate | Oxidized form with ketone functionality | Potentially different pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
